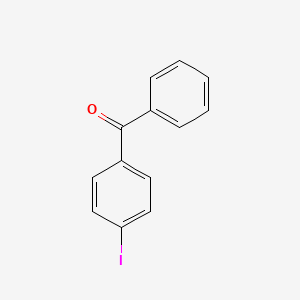

4-Iodobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAJMURFVZWFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341057 | |

| Record name | 4-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-66-9 | |

| Record name | 4-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6136-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Iodobenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-iodobenzophenone, a valuable intermediate in medicinal chemistry, through the Friedel-Crafts acylation reaction. The document details the reaction mechanism, comprehensive experimental protocols, and a summary of key reaction parameters, potential side products, and troubleshooting strategies.

General Principles and Mechanism

The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] The reaction proceeds through an electrophilic aromatic substitution mechanism.[1] In the synthesis of this compound, iodobenzene is acylated with benzoyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

The mechanism involves three primary steps:

-

Generation of the Electrophile : The Lewis acid catalyst activates the benzoyl chloride, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[1]

-

Electrophilic Attack : The π-electron system of the iodobenzene ring attacks the acylium ion. This attack preferentially occurs at the para-position due to the ortho, para-directing nature of the iodine substituent, forming a non-aromatic carbocation intermediate (an arenium ion).

-

Rearomatization : A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the catalyst. This step yields the final this compound product.[1]

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic material, which effectively prevents polysubstitution reactions.[1]

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via the Friedel-Crafts acylation of iodobenzene with benzoyl chloride, using aluminum chloride as the catalyst.[2]

Materials:

-

Iodobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent (e.g., 1,2-dichloroethane)

-

Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to vent evolved HCl gas), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.[2][3] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can deactivate the catalyst and hydrolyze the benzoyl chloride.[2]

-

Addition of Reactants : Cool the stirred suspension to 0 °C using an ice bath. Add benzoyl chloride (1.0 eq) to the mixture. Subsequently, add iodobenzene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.[3]

-

Reaction Progress : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[3] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching : Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice, followed by the addition of dilute HCl to decompose the aluminum chloride complex.[2][3]

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.[3] Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid), water, and finally brine.[2][3]

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient to remove impurities.[2][3]

Data Presentation: Reaction Conditions and Byproducts

The yield and purity of this compound are highly dependent on reaction conditions. While specific quantitative data for this exact transformation is dispersed, the following tables summarize key variables and common byproducts based on established principles of Friedel-Crafts reactions.[4]

Table 1: Summary of Key Reaction Parameters

| Parameter | Condition/Reagent | Effect on Reaction | Reference(s) |

| Catalyst | Anhydrous AlCl₃ | Standard, effective Lewis acid. Stoichiometric amounts often needed. | [2] |

| Fe³⁺ on K-10 Clay | A heterogeneous, potentially more eco-friendly alternative. | [5] | |

| Solvent | Dichloromethane (DCM) | Common inert solvent for Friedel-Crafts reactions. | [2] |

| 1,2-Dichloroethane | Alternative solvent, may influence reaction rate and yield. | [4][6] | |

| Carbon Disulfide (CS₂) | A traditional solvent, but less common now due to toxicity. | ||

| Temperature | 0 °C to Room Temp. | Lower temperatures can improve selectivity and reduce byproducts. Reaction is typically started cold and allowed to warm. | [3] |

| Reactant Ratio | Slight excess of iodobenzene | Ensures complete consumption of the benzoyl chloride. | [3] |

Table 2: Common Impurities and Side Products

| Impurity/Byproduct | Formation Mechanism | Mitigation Strategy | Reference(s) |

| Benzophenone | De-iodination of the starting material or product under acidic conditions. | Optimize reaction time and temperature; use milder conditions if possible. | [2][4] |

| Di-iodobenzophenones | Acylation of di-iodobenzene, which can form as a byproduct. | Use appropriate stoichiometry and controlled conditions to minimize side reactions. | [2][4] |

| Benzoic Acid | Hydrolysis of unreacted benzoyl chloride during workup. | Wash the organic layer with a mild base like saturated NaHCO₃ solution. | [2] |

| Isomeric Iodobenzophenones | Acylation at the ortho position. | The para product is sterically and electronically favored, but small amounts of ortho isomer can form. Purification is key. |

Troubleshooting and Optimization

-

Low Yield : This can be caused by moisture contamination, which deactivates the AlCl₃ catalyst and hydrolyzes the benzoyl chloride.[2] Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Performing the reaction under an inert atmosphere is critical.[2]

-

Difficult Purification : The primary impurities are often benzophenone and di-iodobenzene.[2] Recrystallization is effective if the solubility differences are significant.[2] For difficult separations, silica gel column chromatography is the preferred method.[2]

-

Incomplete Reaction : The benzophenone product contains an electron-withdrawing group that deactivates the ring, making it less susceptible to further acylation but also potentially leading to incomplete conversion if conditions are not optimal.[2] Ensure a sufficient amount of catalyst is used to drive the reaction to completion.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. ijraset.com [ijraset.com]

- 6. prepchem.com [prepchem.com]

Spectroscopic Profile of 4-Iodobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Iodobenzophenone, a key intermediate in various synthetic applications. This document details the experimental protocols and presents the spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering crucial insights for its identification and quality control.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1650-1670 | C=O (Ketone) stretching |

| ~1580-1600 | C=C Aromatic ring stretching |

| ~1440-1460 | C=C Aromatic ring stretching |

| ~1270-1290 | C-C(=O)-C stretching |

| ~820-840 | C-H out-of-plane bending (para-disubstituted ring) |

| ~690-710 & ~730-770 | C-H out-of-plane bending (monosubstituted ring) |

| ~480-520 | C-I stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the instrument.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A solid sample of this compound is analyzed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the crystalline this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is processed to identify the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, confirming its structural integrity.

Data Presentation: ¹H and ¹³C NMR Spectroscopy

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Aromatic (H-2', H-6') |

| ~7.75 | d | 2H | Aromatic (H-2, H-6) |

| ~7.60 | t | 1H | Aromatic (H-4') |

| ~7.50 | t | 2H | Aromatic (H-3', H-5') |

| ~7.40 | d | 2H | Aromatic (H-3, H-5) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. d = doublet, t = triplet.

¹³C NMR (Carbon-13) NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196.0 | C=O (Ketone) |

| ~138.0 | Aromatic (C-1') |

| ~137.5 | Aromatic (C-4) |

| ~132.5 | Aromatic (C-4') |

| ~131.5 | Aromatic (C-2, C-6) |

| ~130.0 | Aromatic (C-2', C-6') |

| ~128.5 | Aromatic (C-3', C-5') |

| ~128.0 | Aromatic (C-3, C-5) |

| ~99.0 | Aromatic (C-1) |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Data Presentation: Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 308 | Moderate | [M]⁺ (Molecular Ion) |

| 231 | Low | [M - I]⁺ |

| 203 | Low | [C₁₃H₉O]⁺ |

| 181 | Low | [C₁₂H₉O]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Chromatographic Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to ensure the separation of the analyte from any impurities.

-

Mass Spectrometric Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode. The mass spectrum is recorded over a mass range of m/z 50-500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Iodobenzophenone

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 4-Iodobenzophenone, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource for the characterization of this compound.

Introduction to this compound

This compound, with the chemical formula C₁₃H₉IO, is an aromatic ketone. Its structure consists of a benzoyl group attached to a phenyl ring that is substituted with an iodine atom at the para position. Understanding the precise arrangement of atoms within this molecule is crucial for its application in synthesis and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide presents the ¹H and ¹³C NMR spectral data for this compound, along with the experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

While a complete, experimentally verified dataset for this compound from a single, publicly available source is not readily accessible, the following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of closely related compounds, such as (4-bromophenyl)(phenyl)methanone and (4-iodophenyl)(morpholino)methanone, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 7.80 | d | 2H | ~ 8.4 |

| H-3', H-5' | ~ 7.60 | d | 2H | ~ 8.4 |

| H-2, H-6 | ~ 7.75 | d | 2H | ~ 7.5 |

| H-4 | ~ 7.62 | t | 1H | ~ 7.4 |

| H-3, H-5 | ~ 7.50 | t | 2H | ~ 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~ 195.5 |

| C-1' | ~ 137.0 |

| C-4' | ~ 96.0 |

| C-2', C-6' | ~ 131.5 |

| C-3', C-5' | ~ 138.0 |

| C-1 | ~ 137.5 |

| C-4 | ~ 133.0 |

| C-2, C-6 | ~ 130.0 |

| C-3, C-5 | ~ 128.5 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The solvent used is deuterated chloroform (CDCl₃). The predicted values are based on data from analogous compounds and may vary slightly from experimentally determined values.

Experimental Protocol for NMR Data Acquisition

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of aromatic ketones like this compound.

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

3.2. NMR Spectrometer and Parameters

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

3.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound, essential for its unambiguous identification and for quality control in its various applications. The provided experimental protocol offers a reliable method for obtaining high-quality NMR spectra.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Iodobenzophenone. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development in identifying and characterizing this compound and its related structures.

Core Data Presentation

The mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 308 | [C₁₃H₉IO]⁺• (Molecular Ion) | 40 |

| 231 | [C₁₃H₉O]⁺ | 5 |

| 181 | [C₁₃H₉O]⁺ | 15 |

| 152 | [C₁₂H₈]⁺ | 20 |

| 127 | [I]⁺ | 10 |

| 105 | [C₇H₅O]⁺ | 100 |

| 77 | [C₆H₅]⁺ | 85 |

| 76 | [C₆H₄]⁺• | 60 |

| 51 | [C₄H₃]⁺ | 35 |

Note: Relative intensities are estimated based on available spectral data. The base peak is assigned a relative intensity of 100%.

Experimental Protocols

The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A standard protocol for the analysis of this compound is detailed below.

1. Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or methanol.

2. Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Final hold: Hold at 280 °C for 5 minutes

-

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for this analysis.

3. Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 50-350

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a series of characteristic steps, primarily involving cleavages around the central carbonyl group. The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed EI fragmentation pathway of this compound.

The fragmentation process is initiated by the ionization of the this compound molecule, resulting in the molecular ion at m/z 308. The primary fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group.

One major pathway is the loss of an iodophenyl radical (•C₆H₄I) to form the highly stable benzoyl cation ([C₇H₅O]⁺) at m/z 105, which is the base peak in the spectrum.[1] This benzoyl cation can then lose a molecule of carbon monoxide (CO) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77.[1] The phenyl cation can further fragment by losing acetylene (C₂H₂) to produce the ion at m/z 51.

An alternative fragmentation of the molecular ion involves the loss of a phenyl radical (•C₆H₅) to form the iodobenzoyl cation ([C₆H₄ICO]⁺) at m/z 231. This ion can subsequently lose CO to produce the iodophenyl cation ([C₆H₄I]⁺) at m/z 203. Further fragmentation can lead to the loss of an iodine atom to form other smaller fragments. The presence of a peak at m/z 127 corresponds to the iodine cation ([I]⁺). The ion at m/z 76 is attributed to the benzyne radical cation ([C₆H₄]⁺•), likely formed by the loss of a hydrogen atom from the phenyl cation.[1] The fragment at m/z 152 is proposed to be a biphenylene-type ion formed through a rearrangement process.

References

An In-depth Technical Guide to the Photochemical Properties of 4-Iodobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives are a cornerstone in the field of photochemistry, widely recognized for their utility as photosensitizers, photoinitiators, and probes for biological systems. The introduction of a heavy atom, such as iodine, into the benzophenone scaffold dramatically influences its photophysical and photochemical properties. This technical guide provides a comprehensive overview of the core photochemical properties of 4-iodobenzophenone and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic principles. The "heavy atom effect" is a key phenomenon that governs the behavior of these molecules, leading to enhanced intersystem crossing and altered excited state lifetimes, which are critical parameters in designing photoresponsive systems for research, and drug development.[1]

Core Photochemical Properties

The photochemical behavior of this compound is dominated by the efficient population of its triplet excited state upon absorption of UV light. The presence of the iodine atom significantly enhances the rate of intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet state (T₁) due to increased spin-orbit coupling. This makes this compound and its derivatives potent triplet photosensitizers.

Quantitative Photophysical Data

The key photophysical parameters for this compound and related halogenated benzophenones are summarized in the table below. These values are crucial for predicting their photosensitizing efficiency and reactivity in various chemical and biological environments.

| Compound | Solvent | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T) |

| Benzophenone | Benzene | ~1.00 | - |

| 4-Fluorobenzophenone | - | - | - |

| 4-Chlorobenzophenone | - | - | - |

| 4-Bromobenzophenone | - | - | - |

| This compound | - | - | - |

The trend in triplet quantum yield is expected to increase down the halogen group (F < Cl < Br < I) due to the increasing strength of spin-orbit coupling. Conversely, the triplet lifetime is expected to decrease as the heavier halogen promotes more efficient deactivation of the triplet state back to the ground state.

Experimental Protocols

The determination of the photochemical properties of this compound derivatives relies on specialized spectroscopic techniques. Below are detailed methodologies for key experiments.

Triplet Quantum Yield (Φ_T) Determination

The triplet quantum yield is a measure of the efficiency of triplet state formation after light absorption. A common method for its determination is the comparative laser flash photolysis technique.[2]

Principle: The transient absorption of the triplet state of the sample is compared to that of a standard with a known triplet quantum yield under identical excitation conditions.

Experimental Setup:

-

Laser Source: A nanosecond pulsed laser, typically an Nd:YAG laser providing excitation at 355 nm, is used to excite the sample.[3]

-

Detection System: A high-intensity analyzing light source (e.g., xenon arc lamp), a monochromator, and a fast detector (e.g., photomultiplier tube or an ICCD camera) are used to monitor the transient absorbance changes.[4]

-

Sample Preparation: Solutions of the sample and a standard (e.g., benzophenone, Φ_T ≈ 1 in non-polar solvents) are prepared in a suitable solvent (e.g., acetonitrile or benzene) with matched absorbance at the excitation wavelength. The solutions must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.[5]

Methodology:

-

The transient absorption spectrum of the deoxygenated standard solution is recorded immediately after the laser pulse to determine the maximum absorbance of the triplet-triplet absorption (ΔOD_std).

-

The measurement is repeated with the deoxygenated sample solution under identical conditions to obtain the maximum transient absorbance of the sample's triplet state (ΔOD_sample).

-

The triplet quantum yield of the sample (Φ_T_sample) is calculated using the following equation:

Φ_T_sample = Φ_T_std * (ΔOD_sample / ΔOD_std) * (ε_T_std / ε_T_sample)

where ε_T is the molar extinction coefficient of the triplet-triplet absorption. If the molar extinction coefficients are unknown, they can be assumed to be similar for structurally related compounds as a first approximation.

Excited State Lifetime (τ_T) Measurement

The triplet lifetime is the average time the molecule spends in the triplet excited state before returning to the ground state. It is determined by monitoring the decay of the triplet-triplet absorption signal over time.[6]

Principle: The decay of the transient absorbance at the wavelength of maximum triplet-triplet absorption is monitored following pulsed laser excitation.

Experimental Setup: The setup is the same as for the triplet quantum yield determination.

Methodology:

-

The deoxygenated sample solution is excited with a single laser pulse.

-

The transient absorbance at the maximum of the triplet-triplet absorption band is recorded as a function of time.

-

The resulting decay curve is fitted to a first-order exponential decay function to extract the triplet lifetime (τ_T).

Signaling Pathways and Experimental Workflows

The photochemical processes of this compound can be visualized through diagrams illustrating the sequence of events following light absorption and the workflow for their experimental characterization.

Photochemical Reaction Pathway of this compound

The following diagram illustrates the key steps in the photochemical activation and subsequent reactions of a this compound derivative.

Caption: Photochemical activation and decay pathways of this compound.

Experimental Workflow for Photochemical Characterization

This diagram outlines the logical flow of experiments to characterize the photochemical properties of a this compound derivative.

Caption: Workflow for characterizing photochemical properties.

Conclusion

This compound derivatives are a powerful class of molecules with tunable photochemical properties. The introduction of iodine via the heavy atom effect provides a mechanism to control the efficiency of triplet state formation and the lifetime of this reactive intermediate. A thorough understanding and precise measurement of their photochemical parameters are essential for their effective application in diverse fields, from fundamental research to the development of novel phototherapeutics and photoresponsive materials. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore and exploit the unique photochemical properties of these compounds. Further research is warranted to obtain more extensive quantitative data on a wider range of this compound derivatives to build a comprehensive library for predictive design.

References

The Photophysics of 4-Iodobenzophenone: A Technical Guide to Photoactivation and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Iodobenzophenone Photoactivation

This compound is a halogenated derivative of benzophenone, a well-studied aromatic ketone known for its rich photochemistry. The presence of the iodine atom, a heavy atom, is anticipated to significantly influence the photophysical properties of the molecule, particularly the efficiency of intersystem crossing (ISC) from the excited singlet state to the triplet state. This enhanced ISC is a cornerstone of its utility in various photochemical applications.

Upon absorption of ultraviolet (UV) radiation, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this transient state, the molecule can undergo several competing processes, including fluorescence, non-radiative decay, or intersystem crossing to the triplet state (T₁). It is the triplet state that is often the key reactive intermediate in many photochemical reactions initiated by benzophenones.

Quantum Yield of Photoactivation

The quantum yield (Φ) of a photochemical process is a dimensionless quantity that represents the efficiency of that process. It is defined as the number of times a specific event occurs per photon absorbed by the system. For the photoactivation of this compound, the most critical quantum yield is that of intersystem crossing (Φ_ISC), which is equivalent to the triplet quantum yield (Φ_T).

While a specific value for this compound is not documented in readily accessible literature, the parent compound, benzophenone, is widely used as a photochemical standard, particularly for triplet-sensitized reactions. In non-polar, aprotic solvents such as benzene and acetonitrile, the triplet quantum yield of benzophenone is considered to be near unity (Φ_T ≈ 1). This high efficiency is attributed to a very rapid and efficient intersystem crossing from the S₁(n,π) state to the T₁(n,π) state.

The introduction of a heavy atom like iodine at the 4-position of the benzophenone scaffold is expected to further enhance the rate of intersystem crossing due to increased spin-orbit coupling. Therefore, it is highly probable that the triplet quantum yield of this compound is also close to unity in non-polar, aprotic solvents.

Table 1: Expected Photophysical Properties of this compound

| Property | Expected Value/Behavior | Notes |

| Triplet Quantum Yield (Φ_T) | Approaching 1 in non-polar, aprotic solvents (e.g., benzene, acetonitrile). | The heavy iodine atom is expected to promote efficient intersystem crossing, similar to or exceeding that of unsubstituted benzophenone. |

| Fluorescence Quantum Yield (Φ_f) | Very low (< 0.01). | Efficient intersystem crossing to the triplet state outcompetes fluorescence emission from the singlet state. |

| Solvent Effects | The nature of the lowest excited singlet and triplet states (n,π* vs. π,π) can be influenced by solvent polarity. | In polar, protic solvents, the energy of the π,π state can be lowered relative to the n,π* state, potentially affecting the rate of intersystem crossing and the reactivity of the triplet state. |

Experimental Protocols for Quantum Yield Determination

The determination of the triplet quantum yield of a compound like this compound typically involves a comparative method using a well-characterized standard. The most common and direct technique is nanosecond laser flash photolysis.

Laser Flash Photolysis (LFP)

Principle: This technique allows for the direct observation and quantification of transient species, such as triplet states, generated by a short pulse of laser light. By comparing the intensity of the transient absorption signal of the sample to that of a standard with a known triplet quantum yield under identical excitation conditions, the quantum yield of the sample can be determined.

Detailed Methodology:

-

Sample and Standard Preparation:

-

Prepare optically matched solutions of this compound (the sample) and a suitable actinometer (the standard, e.g., benzophenone) in a deoxygenated solvent (e.g., by purging with nitrogen or argon). The concentrations should be adjusted to have the same absorbance at the excitation wavelength (typically between 0.1 and 0.3).

-

Commonly used solvents include benzene, acetonitrile, or cyclohexane.

-

-

Instrumentation:

-

A nanosecond laser flash photolysis setup is required, consisting of:

-

A pulsed laser source for excitation (e.g., a Nd:YAG laser providing a 355 nm or 266 nm pulse).

-

A monitoring light source (e.g., a xenon arc lamp).

-

A monochromator to select the monitoring wavelength.

-

A fast photodetector (e.g., a photomultiplier tube).

-

A digital oscilloscope to record the transient signal.

-

-

-

Data Acquisition:

-

Excite the deoxygenated solution of the standard with a laser pulse and record the transient absorption spectrum to identify the wavelength of maximum triplet-triplet absorption (λ_max(T-T)). For benzophenone in benzene, this is around 525 nm.

-

Measure the maximum change in optical density (ΔOD_std) at the end of the laser pulse at λ_max(T-T).

-

Repeat the measurement with the deoxygenated solution of this compound under identical experimental conditions (laser intensity, detector settings). Record the transient absorption spectrum and determine its λ_max(T-T).

-

Measure the maximum change in optical density (ΔOD_sample) at its λ_max(T-T).

-

-

Calculation of Triplet Quantum Yield:

-

The triplet quantum yield of the sample (Φ_T_sample) can be calculated using the following equation:

Φ_T_sample = Φ_T_std * (ΔOD_sample / ΔOD_std) * (ε_T_std / ε_T_sample)

where:

-

Φ_T_std is the known triplet quantum yield of the standard.

-

ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances of the sample and the standard, respectively.

-

ε_T_sample and ε_T_std are the molar extinction coefficients of the triplet-triplet absorption for the sample and the standard, respectively.

-

-

Note: If the triplet-triplet extinction coefficients are unknown, they can sometimes be assumed to be similar for structurally related molecules as a first approximation, or they can be determined by other methods such as the energy transfer method.

-

Signaling Pathways and Experimental Workflow

The photoactivation of this compound and the subsequent determination of its quantum yield involve a series of well-defined steps and photochemical pathways. These can be visualized using diagrams to illustrate the logical flow and relationships.

Caption: Photoactivation pathway of this compound.

The experimental workflow for determining the triplet quantum yield via laser flash photolysis can also be represented diagrammatically.

Caption: Experimental workflow for quantum yield determination.

Conclusion

This compound is a potent photochemical tool, and understanding its quantum yield of photoactivation is crucial for its effective application. While a definitive experimental value remains to be published, the principles of photochemistry and the behavior of analogous compounds strongly suggest a high triplet quantum yield, likely approaching unity in non-polar, aprotic environments. The experimental protocols detailed in this guide, particularly laser flash photolysis, provide a robust framework for the precise determination of this critical parameter. For researchers in drug development and related fields, a thorough characterization of the photophysical properties of this compound and similar photosensitizers is paramount for designing efficient and predictable photochemical systems.

The Solubility Profile of 4-Iodobenzophenone: A Technical Guide for Researchers

Introduction

4-Iodobenzophenone is a versatile building block in organic synthesis, frequently utilized in the development of novel pharmaceuticals and materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data and offering detailed protocols for its experimental determination. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages established principles of organic chemistry and data from structurally similar compounds to provide a robust predictive framework.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a molecular structure characterized by a large, nonpolar aromatic system (two phenyl rings) and a polar carbonyl group (C=O). The presence of the iodine atom, while increasing the molecule's overall molecular weight, also contributes to its polarizability.

Based on this structure, the following solubility profile in common organic solvents can be predicted:

-

High Solubility: Expected in moderately polar aprotic solvents that can effectively solvate the benzophenone core. This includes solvents such as:

-

Dichloromethane

-

Chloroform

-

Acetone

-

Ethyl acetate

-

Toluene

-

-

Moderate Solubility: Likely in polar protic solvents, such as short-chain alcohols, where the carbonyl group can participate in hydrogen bonding. Examples include:

-

Ethanol

-

Methanol

-

Isopropanol

-

-

Low Solubility: Predicted in highly nonpolar solvents like alkanes, where the energetic cost of disrupting the crystalline lattice of this compound is not sufficiently compensated by solute-solvent interactions. This category includes:

-

Hexane

-

Cyclohexane

-

-

Insoluble: For all practical purposes, this compound is considered insoluble in water due to its predominantly nonpolar character.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of common organic solvents remains largely unreported. To address this data gap, this guide provides a detailed experimental protocol for the accurate determination of its solubility. The following table is presented as a template for researchers to systematically record and present their experimentally determined findings.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | |||

| 20 | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | |

| Methanol | |||

| 20 | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | |

| Acetone | |||

| 20 | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | |

| Toluene | |||

| 20 | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | |

| Ethyl Acetate | |||

| 20 | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | |

| Dichloromethane | |||

| 20 | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | |

| Hexane | |||

| 20 | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a solid in a liquid due to its high accuracy and reliability.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature incubator shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a state of equilibrium is reached where the solution is saturated.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 20 °C and 40 °C).

-

Allow the samples to shake for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and it is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

3. Reporting:

-

Report the average solubility and standard deviation from at least three replicate experiments for each solvent and temperature combination.

-

Specify the temperature at which the solubility was determined with high precision.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the determination of this compound solubility.

Conclusion

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Iodobenzophenone. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this molecule.

Core Physical and Chemical Properties

This compound is a halogenated derivative of benzophenone. The introduction of an iodine atom onto the phenyl ring significantly influences its physical and chemical characteristics compared to the parent compound.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | (4-iodophenyl)(phenyl)methanone | PubChem[1] |

| CAS Number | 6136-66-9 | Fluorochem[2] |

| Molecular Formula | C₁₃H₉IO | Fluorochem[2] |

| Molecular Weight | 308.12 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | PubChem[1] |

| InChI Key | OCAJMURFVZWFPX-UHFFFAOYSA-N | Fluorochem[2] |

Physical Properties

| Property | Value | Source |

| Physical State | Solid | Fluorochem[2] |

| Melting Point | 97 to 99 °C | Fluorochem[2] |

| Boiling Point | > 350 °C (estimated) | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and ether.[9][10] Quantitative data is not readily available. |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

-

Iodobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of iodobenzene (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous DCM to the dropping funnel.

-

Reaction: Add the solution of iodobenzene and benzoyl chloride dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Determination of Solubility

A standardized method to quantitatively determine the solubility of this compound in various organic solvents is the isothermal shake-flask method.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane)

-

Scintillation vials with caps

-

Shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to several vials. To each vial, add a known volume of a specific solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker within a thermostatically controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to avoid transferring any solid particles. Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL based on the determined concentration and the dilution factor.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the nine aromatic protons. The protons on the unsubstituted phenyl ring will likely appear as a multiplet in the range of δ 7.4-7.8 ppm. The protons on the iodinated phenyl ring will appear as two doublets due to ortho and meta coupling. The protons ortho to the iodine atom are expected to be shifted downfield compared to those meta to the iodine.

Predicted ¹H NMR (CDCl₃) Chemical Shifts:

-

δ ~7.8 ppm (d, 2H): Protons ortho to the carbonyl group on the iodinated ring.

-

δ ~7.6 ppm (d, 2H): Protons meta to the carbonyl group on the iodinated ring.

-

δ ~7.4-7.7 ppm (m, 5H): Protons of the unsubstituted phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield. The carbon atom attached to the iodine will also show a characteristic chemical shift.

Predicted ¹³C NMR (CDCl₃) Chemical Shifts:

-

δ ~195 ppm: Carbonyl carbon (C=O).

-

δ ~138 ppm: Quaternary carbon of the iodinated ring attached to the carbonyl group.

-

δ ~137 ppm: Quaternary carbon of the unsubstituted ring attached to the carbonyl group.

-

δ ~132 ppm: Carbons ortho to the iodine atom.

-

δ ~130 ppm: Carbons meta to the iodine atom.

-

δ ~128-133 ppm: Carbons of the unsubstituted phenyl ring.

-

δ ~95 ppm: Carbon bearing the iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

-

~3060 cm⁻¹: Aromatic C-H stretching.

-

~1660 cm⁻¹: C=O stretching of the diaryl ketone. This is slightly lower than a typical ketone due to conjugation with the aromatic rings.

-

~1580-1600 cm⁻¹: Aromatic C=C ring stretching.

-

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the iodinated ring.

-

~690-770 cm⁻¹: C-H out-of-plane bending for the monosubstituted phenyl ring.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound will likely show a prominent molecular ion peak (M⁺) at m/z 308. The fragmentation pattern will be influenced by the presence of the iodine atom and the carbonyl group.

Expected Fragmentation Pattern:

-

m/z 308 [M]⁺: Molecular ion.

-

m/z 181 [M-I]⁺: Loss of an iodine radical, a common fragmentation for iodo-aromatic compounds.

-

m/z 105 [C₆H₅CO]⁺: Benzoyl cation, a very stable fragment.

-

m/z 77 [C₆H₅]⁺: Phenyl cation, resulting from the cleavage of the benzoyl group.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. The benzophenone core is a known photophore and can be utilized in photochemistry and as a photoinitiator. In drug development, the this compound scaffold can be a precursor for the synthesis of biologically active molecules, where the iodine can be a key interaction point with biological targets or a handle for further derivatization to explore structure-activity relationships.

This guide provides a foundational understanding of the physical and chemical properties of this compound, essential for its effective application in research and development. The provided experimental protocols offer a starting point for its synthesis and characterization.

References

- 1. This compound | C13H9IO | CID 569638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4-bromobenzophenone [stenutz.eu]

- 8. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]

- 9. Benzophenone - Wikipedia [en.wikipedia.org]

- 10. Benzophenone | 119-61-9 [chemicalbook.com]

An In-depth Technical Guide to (4-Iodophenyl)(phenyl)methanone (CAS Number: 6136-66-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Iodophenyl)(phenyl)methanone, also known as 4-Iodobenzophenone, is an organic compound with the CAS number 6136-66-9. Its structure, featuring a benzophenone core with an iodine atom on one of the phenyl rings, makes it a subject of interest in various scientific disciplines, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, supplier information, and potential, though largely unexplored, applications in drug discovery and development. While direct biological data for this specific compound is limited, this guide will also discuss the known activities of related halogenated benzophenones and provide general experimental protocols that can be adapted for its study.

Chemical and Physical Properties

(4-Iodophenyl)(phenyl)methanone is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (4-iodophenyl)(phenyl)methanone | [1][2] |

| Synonyms | This compound, p-Iodobenzophenone | [2][3][4] |

| CAS Number | 6136-66-9 | [1][2][4] |

| Molecular Formula | C₁₃H₉IO | [1][2][3] |

| Molecular Weight | 308.11 g/mol | [2] |

| Melting Point | 97-99 °C, 100-101 °C | [1][3][4] |

| Boiling Point (Predicted) | 366.6 ± 25.0 °C | [4] |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [1][4] |

| Physical Form | Solid | [1] |

| XLogP3 | 4.1 | [2] |

Spectral Data

References to spectral data for (4-Iodophenyl)(phenyl)methanone are available, providing valuable information for its identification and characterization.

| Spectrum Type | Available Data | Source(s) |

| ¹³C NMR | Instrument: Varian CFT-20 | [2] |

| GC-MS | NIST Number: 256368 | [2] |

| IR | Vapor Phase IR Spectra | [2] |

Safety and Handling

(4-Iodophenyl)(phenyl)methanone is classified as an irritant.[2][3] The following GHS hazard statements apply:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Suppliers

(4-Iodophenyl)(phenyl)methanone is available from several chemical suppliers. The table below lists some of the known suppliers and their product information.

| Supplier | Purity | Available Quantities |

| Fluorochem | 97% | Contact supplier |

| Matrix Scientific | - | 1.00g, 5.00g |

| ChemicalBook | 97% | Contact supplier |

| Sigma-Aldrich | - | Contact supplier |

Experimental Protocols

While specific experimental protocols for (4-Iodophenyl)(phenyl)methanone are not widely published, the following are generalized methods that can be adapted for its synthesis and biological evaluation based on procedures for similar compounds.

Synthesis of (4-Iodophenyl)(phenyl)methanone (Adapted from a protocol for 4-chloro-2-iodobenzophenone)

This procedure describes a Friedel-Crafts acylation reaction, a common method for synthesizing benzophenones.[5]

Materials:

-

Iodobenzene

-

Benzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve iodobenzene in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Carefully add aluminum chloride in portions while stirring.

-

Slowly add benzoyl chloride to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

-

Quench the reaction by slowly pouring it onto ice, followed by the addition of hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for (4-Iodophenyl)(phenyl)methanone.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the potential anticancer activity of a compound.[6]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

(4-Iodophenyl)(phenyl)methanone dissolved in a suitable solvent (e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of (4-Iodophenyl)(phenyl)methanone in the cell culture medium.

-

Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Potential Biological Activities and Signaling Pathways

While there is a lack of direct research on the biological effects of (4-Iodophenyl)(phenyl)methanone, the broader class of halogenated benzophenones has been investigated for various therapeutic applications. The presence of the iodine atom may confer unique properties to the molecule.

Potential as Anticancer Agents

Halogenated benzophenones have shown potential as anticancer agents.[7] The introduction of a halogen can enhance cytotoxic activity. The mechanism of action for such compounds can be diverse, potentially involving the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. However, it is noteworthy that in a study on protein tyrosine kinase (PTK) inhibitors, iodo-functionalized benzophenones were found to be inactive, while their chloro- and bromo- counterparts showed activity, highlighting the target-specific influence of the halogen.[8]

Interaction with the Thyroid Hormone Axis

Given that thyroid hormones are iodinated derivatives of tyrosine, there is a theoretical possibility that iodinated benzophenones could interact with the thyroid hormone system.[7] Some benzophenone derivatives have been shown to interfere with this axis, for instance, by binding to thyroid hormone transport proteins.[7]

Application in Photodynamic Therapy (PDT) and Photoaffinity Labeling

Benzophenones are well-known photosensitizers. The presence of a heavy atom like iodine in (4-Iodophenyl)(phenyl)methanone is expected to enhance the efficiency of intersystem crossing, a key process in photodynamic therapy where light activation leads to the generation of cytotoxic reactive oxygen species (ROS).[7] This suggests a potential application for this compound in PDT.

Furthermore, iodinated benzophenone derivatives have been utilized as photoaffinity labels to study ligand-receptor interactions.[9] Upon photoactivation, the benzophenone moiety can form a covalent bond with nearby amino acid residues, and the iodine atom can be used for radioiodination to facilitate detection. A related compound, 3,4-(Ethylenedioxy)-4'-iodobenzophenone, has been proposed as a photoaffinity labeling reagent.[10]

Caption: General mechanism of Photodynamic Therapy.

Conclusion

(4-Iodophenyl)(phenyl)methanone (CAS 6136-66-9) is a readily available chemical with well-defined physicochemical properties. While its biological activities and potential roles in modulating signaling pathways are currently underexplored, the known properties of the broader class of iodinated benzophenones suggest promising avenues for future research, particularly in the fields of oncology and chemical biology. This technical guide provides a foundational resource for researchers interested in investigating the potential of this compound, offering key data and adaptable experimental protocols to facilitate further scientific inquiry.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C13H9IO | CID 569638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6136-66-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. This compound | 6136-66-9 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzophenone-type photoactivatable derivatives of alpha-neurotoxins and alpha-conotoxins in studies on Torpedo nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Photoaffinity Labeling Using 4-Iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-iodobenzophenone as a photoaffinity labeling (PAL) reagent. This powerful technique is instrumental in identifying and characterizing molecular interactions, particularly in the realms of drug discovery and chemical biology. The inclusion of an iodine atom on the benzophenone moiety offers a versatile handle for radioiodination, enabling highly sensitive detection of cross-linked products.

Introduction to Photoaffinity Labeling with this compound

Photoaffinity labeling is a technique used to covalently link a ligand (probe) to its biological target (e.g., protein, nucleic acid) through light-induced activation of a photoreactive group. This compound is a popular photoactivatable group due to its chemical stability and efficient cross-linking upon UV irradiation.

Mechanism of Action:

Upon excitation with UV light (typically around 350-365 nm), the benzophenone carbonyl group undergoes a n → π* transition to a singlet excited state, which then rapidly converts to a more stable triplet excited state via intersystem crossing. This triplet diradical is highly reactive and can abstract a hydrogen atom from nearby C-H or N-H bonds of interacting biomolecules, forming a covalent bond. The presence of the iodine atom at the 4-position provides a convenient site for introducing a radioactive isotope, such as ¹²⁵I, for sensitive detection and quantification of the labeled target.

Design and Synthesis of this compound Probes

A successful photoaffinity labeling experiment begins with a well-designed probe. A typical this compound probe consists of three key components:

-

Pharmacophore: The portion of the molecule that confers binding specificity to the target of interest.

-

This compound Moiety: The photoreactive group responsible for covalent cross-linking.

-

Linker: A chemical spacer that connects the pharmacophore and the photoactivatable group, minimizing steric hindrance and preserving the binding affinity of the pharmacophore.

-

Reporter Tag (Optional): A group such as biotin or a fluorescent dye can be incorporated for enrichment or visualization of the labeled target.

General Synthesis Strategy:

The synthesis of a this compound probe often involves the coupling of 4-iodobenzoyl chloride or 4-iodobenzoic acid to a suitable functional group (e.g., an amine or hydroxyl group) on the pharmacophore or linker. Standard amide or ester bond formation reactions are commonly employed.

Experimental Protocols

General Workflow for Photoaffinity Labeling

The following diagram illustrates a typical experimental workflow for a photoaffinity labeling experiment using a this compound probe.

Detailed Protocol for In Vitro Photoaffinity Labeling

This protocol provides a general guideline for labeling a purified protein or a complex protein mixture (e.g., cell lysate) with a this compound probe. Optimization of probe concentration, incubation time, and UV irradiation time is crucial for each specific system.

Materials:

-

This compound photoaffinity probe

-

Purified target protein or cell lysate

-

Binding buffer (e.g., PBS, Tris-HCl with appropriate additives)

-

UV lamp (365 nm)

-

Quartz plate or UV-transparent microplate

-

SDS-PAGE reagents and equipment

-

Detection system (e.g., phosphorimager for radiolabeled probes, fluorescence scanner, or Western blot apparatus)

-

For radiolabeling: ¹²⁵I and reagents for iodination (e.g., Iodo-Gen)

Procedure:

-

Probe Preparation:

-

If using a radiolabeled probe, perform radioiodination of the this compound probe with ¹²⁵I according to established protocols. Purify the radiolabeled probe to remove unincorporated ¹²⁵I.

-

Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

In a microcentrifuge tube or a well of a UV-transparent plate, combine the biological sample (purified protein at a final concentration of 1-10 µM or cell lysate at 1-5 mg/mL) with the this compound probe. The final probe concentration typically ranges from 100 nM to 10 µM.

-

Include control samples:

-

No UV control: A sample that is incubated but not irradiated to check for non-specific binding.

-

Competition control: A sample pre-incubated with an excess (e.g., 100-fold) of the unlabeled parent compound (without the photoreactive group) to demonstrate the specificity of labeling.

-

-

Incubate the samples for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow for binding equilibrium to be reached.

-

-

UV Irradiation:

-

Place the samples on a quartz plate or in the UV-transparent plate on ice.

-

Irradiate the samples with a 365 nm UV lamp for a specific duration (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing protein damage.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a radical scavenger like dithiothreitol (DTT) to a final concentration of 10-20 mM.

-

-

Analysis of Labeled Proteins:

-

Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Detection:

-

For radiolabeled probes, expose the gel to a phosphor screen and visualize using a phosphorimager.

-

For fluorescently tagged probes, visualize the gel using a fluorescence scanner.

-

For biotin-tagged probes or if an antibody against the target is available, perform a Western blot analysis.

-

-

-

Target Identification (for unknown targets):

-

Excise the labeled protein band(s) from a Coomassie-stained gel.

-

Perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the protein and the specific site(s) of cross-linking.

-

Quantitative Data Presentation

The following tables provide illustrative quantitative data that can be generated in a photoaffinity labeling experiment using a this compound probe. These values are hypothetical and should be determined experimentally for each specific probe-target system.

Table 1: Binding Affinity and Inhibitory Potency

| Parameter | Value | Method |

| Binding Affinity (Kd) | 150 nM | Isothermal Titration Calorimetry (ITC) |

| Target Occupancy (IC50) | 350 nM | Competitive Binding Assay |

| Inhibition Constant (Ki) | 85 nM | Enzyme Inhibition Assay |

Table 2: Cross-linking Efficiency and Detection

| Parameter | Value | Method |

| Cross-linking Efficiency | 25% | SDS-PAGE with radiolabel quantification |

| Signal-to-Noise Ratio | 12:1 | Autoradiography |

Case Study: Elucidation of a Signaling Pathway

Photoaffinity labeling with this compound probes can be a powerful tool to identify protein-protein interactions within a signaling cascade. For instance, a this compound probe based on a known kinase inhibitor could be used to identify its direct cellular targets and downstream effectors.

The following diagram illustrates a hypothetical signaling pathway where a this compound probe is used to identify the interaction between an inhibitor and its target kinase, subsequently validating the downstream signaling events.

In this example, the photoaffinity probe not only confirms the direct binding to "Target Kinase A" but also enables experiments to validate the functional consequence of this interaction, which is the inhibition of substrate phosphorylation and the subsequent blockage of the cellular response. This integrated approach provides strong evidence for the mechanism of action of the inhibitor.

Application Notes and Protocols: 4-Iodobenzophenone as a Photo-Cross-Linker for Protein-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.